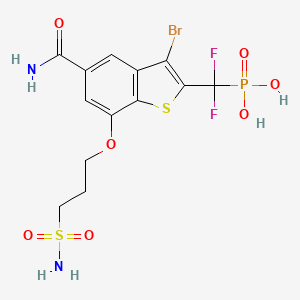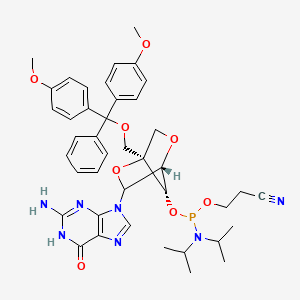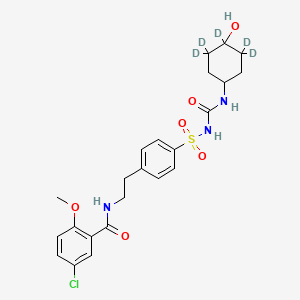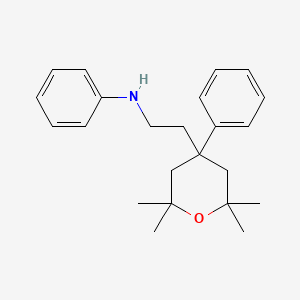
Icmt-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-7, also known as compound 74, is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). This compound has an IC50 value of 0.015 µM and is known for its ability to induce the cytoplasmic accumulation of ICMT in HCT-116 cells in a dose-dependent manner. It also suppresses the proliferation of various cancer cell lines harboring K-Ras and N-Ras mutations .
Méthodes De Préparation
The synthesis of Icmt-IN-7 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods are not extensively documented, but they likely involve scaling up the laboratory synthesis process with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Icmt-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its inhibitory activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its solubility and bioavailability.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can introduce new functional groups to the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Icmt-IN-7 has several scientific research applications:
Chemistry: Used as a tool to study the inhibition of ICMT and its effects on protein prenylation.
Biology: Helps in understanding the role of ICMT in cellular processes, particularly in cancer cell proliferation.
Medicine: Investigated for its potential as a therapeutic agent in treating cancers with K-Ras and N-Ras mutations.
Mécanisme D'action
Icmt-IN-7 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the post-translational modification of several oncogenic proteins, including Ras. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Icmt-IN-7 is compared with other ICMT inhibitors such as cysmethynil and UCM-1336. While cysmethynil is known for its inhibitory activity, it suffers from poor water solubility, making it less practical for clinical use. UCM-1336, on the other hand, has shown effectiveness against glioblastoma cells without causing toxicity in mice . This compound stands out due to its high potency and ability to induce cytoplasmic accumulation of ICMT, making it a valuable tool in cancer research.
Similar compounds include:
- Cysmethynil
- UCM-1336
- Other indole-based ICMT inhibitors
These compounds share similar mechanisms of action but differ in their solubility, potency, and clinical applicability .
Propriétés
Formule moléculaire |
C23H31NO |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N-[2-(2,2,6,6-tetramethyl-4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C23H31NO/c1-21(2)17-23(18-22(3,4)25-21,19-11-7-5-8-12-19)15-16-24-20-13-9-6-10-14-20/h5-14,24H,15-18H2,1-4H3 |
Clé InChI |
ZLFMQBZRZIATAG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(O1)(C)C)(CCNC2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


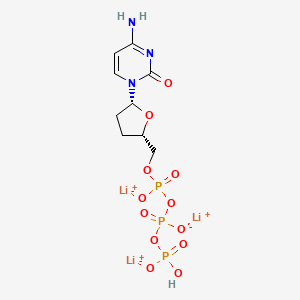
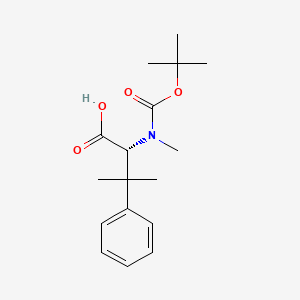
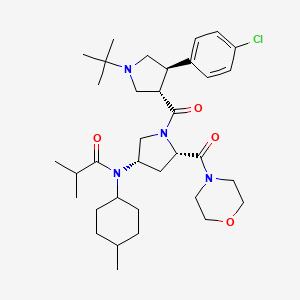
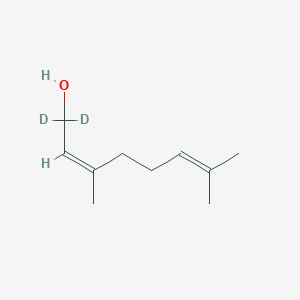
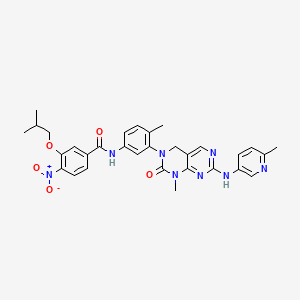
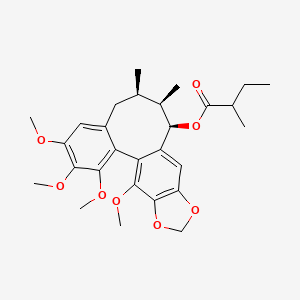

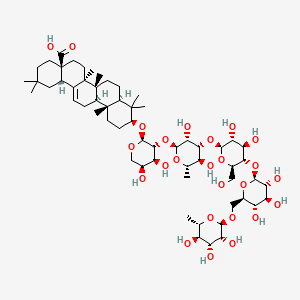
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)

